(2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one
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Overview
Description
The compound (2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one is a complex organic molecule characterized by its furan and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 3-oxo-3-phenylprop-1-en-1-yl with a furan derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products
Scientific Research Applications
(2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Compounds involved in Knoevenagel condensation: These compounds share similar reaction mechanisms and are used in the synthesis of various organic molecules.
Uniqueness
(2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one: is unique due to its specific combination of furan and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]furan-2-yl]-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c23-21(17-7-3-1-4-8-17)15-13-19-11-12-20(25-19)14-16-22(24)18-9-5-2-6-10-18/h1-16H/b15-13+,16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGSSYGYTKOUJK-WXUKJITCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C=CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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